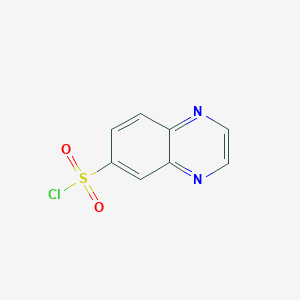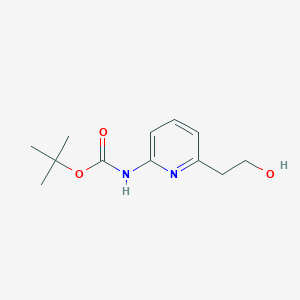
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate involves several steps. One common method includes the reaction of 6-chloropyridin-2-ylcarbamate with tert-butyl 2-hydroxyethylcarbamate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinylcarbamates.
Aplicaciones Científicas De Investigación
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate is used in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 6-(2-methoxyethyl)pyridin-2-ylcarbamate
- Tert-butyl 6-(2-ethoxyethyl)pyridin-2-ylcarbamate
- Tert-butyl 6-(2-aminomethyl)pyridin-2-ylcarbamate
Uniqueness
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate is unique due to its hydroxyethyl group, which imparts specific chemical and biological properties. This group enhances its solubility and reactivity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
tert-butyl N-[6-(2-hydroxyethyl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13-10)7-8-15/h4-6,15H,7-8H2,1-3H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPRWWONPMXDGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
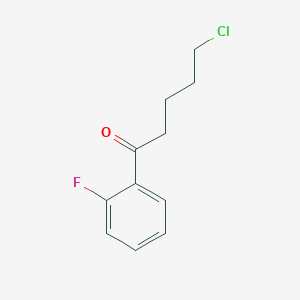
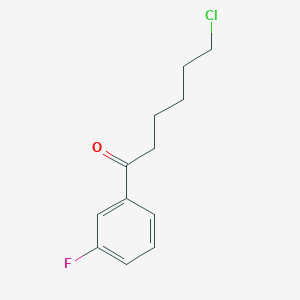
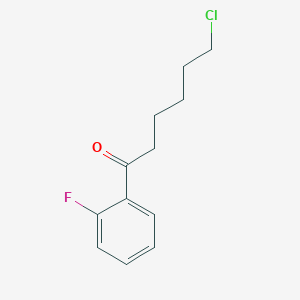
![2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl-](/img/structure/B1322205.png)

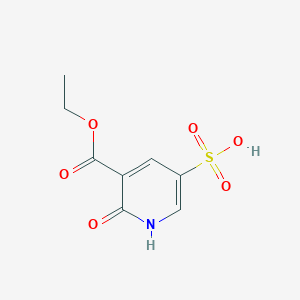
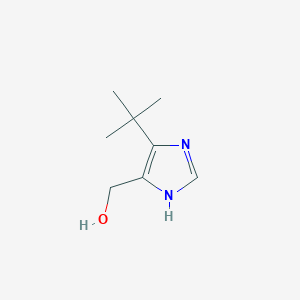
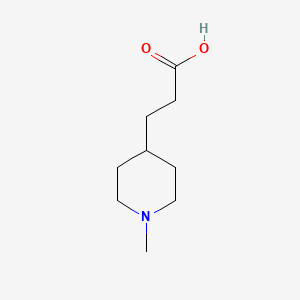
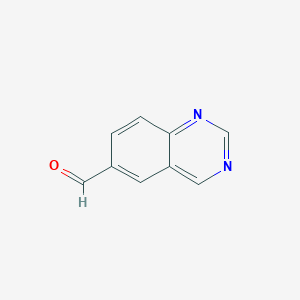
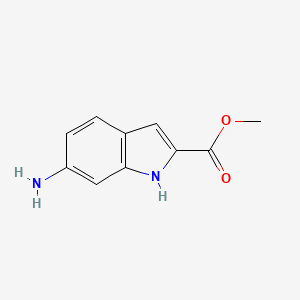
![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)
